molecular formula C11H9NOS B13181968 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one

1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one

Cat. No.: B13181968
M. Wt: 203.26 g/mol
InChI Key: XFALOMDDKQQLME-UHFFFAOYSA-N
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Description

1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one can be compared with other thiazole-containing compounds such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique combination of antimicrobial, antifungal, and anticancer properties, making it a versatile compound in medicinal chemistry .

Biological Activity

1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, a compound featuring a thiazole moiety, has gained attention for its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H9NOS\text{C}_{11}\text{H}_{9}\text{N}\text{O}\text{S}

This compound contains a thiazole ring linked to a phenyl group via an ethanone moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.17 mg/mL0.23 mg/mL
Staphylococcus aureus0.23 mg/mL0.30 mg/mL
Bacillus cereus0.20 mg/mL0.25 mg/mL

The presence of electron-donating groups enhances the antimicrobial efficacy of thiazole derivatives, making them promising candidates for further development .

Anticancer Activity

The anticancer potential of thiazole compounds is well-documented. Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF7 (breast cancer)5.5Induction of apoptosis via caspase activation
HT-29 (colon cancer)4.8Inhibition of tubulin polymerization
Jurkat E6.1 (T-cell)6.2Modulation of cell cycle progression

Research indicates that the presence of the thiazole ring is essential for the cytotoxic activity observed in these compounds .

Anti-inflammatory Properties

Thiazole derivatives also exhibit anti-inflammatory properties, which are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Table 3: Anti-inflammatory Effects

Inflammatory MarkerEffect on Expression
TNF-alphaDecreased by 40%
IL-6Decreased by 35%
COX-2Inhibition observed

These findings suggest that this compound could be beneficial in treating inflammatory conditions .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:

  • Synthesis and Antimicrobial Activity : A study synthesized various thiazole derivatives and tested their antimicrobial properties against multiple pathogens. The results indicated that modifications to the thiazole ring significantly influenced their activity .
  • Anticancer Evaluation : Another research effort evaluated a series of thiazole compounds against different cancer cell lines, demonstrating that structural variations could enhance their cytotoxicity and selectivity towards cancer cells .

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-[4-(1,2-thiazol-3-yl)phenyl]ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)9-2-4-10(5-3-9)11-6-7-14-12-11/h2-7H,1H3

InChI Key

XFALOMDDKQQLME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NSC=C2

Origin of Product

United States

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